3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine
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Overview
Description
3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a naphthylmethylthio group and a phenyl group attached to the triazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Naphthylmethylthio Group: This step involves the nucleophilic substitution of a suitable naphthylmethyl halide with a thiol group on the triazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a halogenated triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the naphthylmethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Functionalized triazole derivatives.
Scientific Research Applications
3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylthio)-5-phenyl-1,2,4-triazole-4-ylamine
- 3-(Phenylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine
- 3-(Naphthylmethylthio)-5-methyl-1,2,4-triazole-4-ylamine
Uniqueness
3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine stands out due to the presence of both a naphthylmethylthio group and a phenyl group, which confer unique electronic and steric properties. These features can enhance its reactivity and specificity in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16N4S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethylsulfanyl)-5-phenyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H16N4S/c20-23-18(15-8-2-1-3-9-15)21-22-19(23)24-13-16-11-6-10-14-7-4-5-12-17(14)16/h1-12H,13,20H2 |
InChI Key |
XTNSUIXMUFGCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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